molecular formula C12H8N2O B14191884 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile CAS No. 833457-43-5

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B14191884
CAS No.: 833457-43-5
M. Wt: 196.20 g/mol
InChI Key: OYEHAECROMFXPO-UHFFFAOYSA-N
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Description

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one moiety linked to a dihydropyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a cyclohexa-2,5-dien-1-one derivative with a dihydropyridine precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, including the use of recyclable catalysts and environmentally friendly solvents, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its quinone structure allows it to act as an electron acceptor, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. Additionally, the compound may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive agent make it a valuable compound in scientific research .

Properties

CAS No.

833457-43-5

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6-(4-hydroxyphenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-8-10-2-1-3-12(14-10)9-4-6-11(15)7-5-9/h1-7,15H

InChI Key

OYEHAECROMFXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C#N

Origin of Product

United States

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